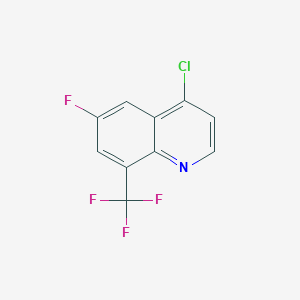

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 1065093-26-6 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The molecular formula of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is C10H4ClF4N . The molecular weight is 249.59 .Physical And Chemical Properties Analysis

This compound has a low solubility in water . The molecular weight is 249.59 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline” is an important raw material used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and conditions.

Pharmaceuticals

This compound is used as an intermediate in the pharmaceutical industry . An intermediate is a substance produced during the middle stages of a reaction between two or more other substances, and it is capable of reacting further to give the final product. In the context of pharmaceuticals, intermediates are typically used in the production of active pharmaceutical ingredients (APIs).

Agrochemicals

“4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline” is also used in the synthesis of agrochemicals . Agrochemicals, or agricultural chemicals, are chemical agents such as pesticides, herbicides, insecticides, and fertilizers used in agriculture to control pests and diseases or promote growth.

Dyestuffs

Another application of this compound is in the production of dyestuffs . Dyestuffs, or dyes, are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber.

Electrochemical Studies

There has been research into the electrochemical properties of "4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline" . Electrochemistry is the branch of chemistry that deals with the chemical changes produced by electricity and the production of electricity by chemical changes.

Corrosion Inhibition

Related to its electrochemical properties, this compound has been studied for its potential use as a corrosion inhibitor . Corrosion inhibitors are chemicals that prevent or slow down corrosion damage on exposed surfaces.

Safety and Hazards

Wirkmechanismus

Target of Action

This compound belongs to the quinoline family, which is known for its wide range of biological activities

Mode of Action

Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in antibacterial, antineoplastic, and antiviral activities .

Result of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .

Action Environment

The fluorine atom in azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some unique properties .

Eigenschaften

IUPAC Name |

4-chloro-6-fluoro-8-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYKCNVQKBBGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)

![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)

![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)

![(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid](/img/structure/B2943727.png)